4-Amino-2,6-dimethoxypyrimidine
Overview
Description
4-Amino-2,6-dimethoxypyrimidine is a methoxy-substituted 4-aminopyrimidine. It is a heterocyclic compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . The compound is characterized by the presence of two methoxy groups at positions 2 and 6 of the pyrimidine ring and an amino group at position 4. This compound is known for its role in various chemical reactions and its applications in scientific research.
Mechanism of Action
Target of Action
4-Amino-2,6-dimethoxypyrimidine (ADMP) is a methoxy substituted 4-aminopyrimidine . It is an important intermediate of sulfonylurea herbicide It’s known that sulfonylurea herbicides act on the acetolactate synthase (als) enzyme, inhibiting its activity and thereby preventing the synthesis of certain essential amino acids in plants .
Mode of Action
It’s known that molecules of admp are linked by an n-hO hydrogen bond and an N-HN hydrogen bond, forming sheets containing centrosymmetric rings . This suggests that ADMP may interact with its targets through hydrogen bonding.
Biochemical Pathways
ADMP is involved in the biochemical pathways related to the action of sulfonylurea herbicides . These herbicides inhibit the ALS enzyme, disrupting the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine . This leads to the cessation of cell division and plant growth, resulting in the death of the plant .
Pharmacokinetics
It’s known that admp is soluble in methanol , which could influence its absorption and distribution in biological systems.
Result of Action
The result of ADMP’s action is primarily observed in its role as an intermediate in the synthesis of sulfonylurea herbicides . These herbicides, when applied to plants, inhibit the ALS enzyme, leading to the disruption of amino acid synthesis and ultimately causing plant death .
Action Environment
The action of ADMP can be influenced by various environmental factors. For instance, its solubility in methanol suggests that the presence of certain solvents in the environment could impact its bioavailability and efficacy. Furthermore, ADMP has been shown to undergo photocatalytic degradation on TiO2 , indicating that exposure to light could affect its stability and action.
Biochemical Analysis
Biochemical Properties
4-Amino-2,6-dimethoxypyrimidine plays a significant role in biochemical reactions, particularly in the formation of hydrogen bonds. The molecules of this compound are linked by N-H.O and N-H.N hydrogen bonds, forming sheets containing centrosymmetric rings . This compound interacts with enzymes and proteins, influencing their activity and stability. For instance, it has been reported to undergo photocatalytic degradation on titanium dioxide (TiO2), indicating its potential interaction with photocatalysts .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause inflammation of the skin upon contact, which suggests its interaction with cellular components involved in inflammatory responses . Additionally, its impact on the power conversion efficiency of dye-sensitized solar cells indicates its potential role in cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It forms hydrogen bonds with other molecules, which can influence the structure and function of biomolecules. The compound’s ability to form N-H.O and N-H.N hydrogen bonds is crucial for its interaction with enzymes and proteins . These interactions can lead to enzyme inhibition or activation, affecting biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound undergoes photocatalytic degradation, which can affect its stability and activity over time . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Studies have indicated that high doses of similar compounds can inhibit immune-activated nitric oxide production, suggesting potential toxic or adverse effects at elevated concentrations . It is crucial to determine the appropriate dosage to avoid toxicity and achieve the desired biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of other chemical compounds highlights its importance in metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported through cellular membranes and distributed to different cellular compartments. It interacts with transporters and binding proteins, affecting its localization and accumulation within cells . The compound’s solubility in various solvents also influences its distribution and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-2,6-dimethoxypyrimidine involves several steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.
Industrial Production Methods
The industrial production of this compound typically involves the use of methyl cyanoacetate, urea, and sodium methylate as raw materials. The process includes cyclization to form 4-amino-2,6-dihydroxypyrimidine sodium salt, followed by methylation using dimethyl sulfate . This method is advantageous due to its simplified process route, improved reaction conditions, and reduced waste production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.
Substitution: The amino and methoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
4-Amino-2,6-dimethoxypyrimidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Similar structure with amino and methoxy groups at different positions.
4-Amino-2,6-dichloropyrimidine: Contains chlorine atoms instead of methoxy groups.
2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
4-Amino-2,6-dimethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 2 and 6 enhances its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2,6-dimethoxypyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTJJKHTAZFVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062959 | |
Record name | 4-Pyrimidinamine, 2,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3289-50-7 | |
Record name | 2,6-Dimethoxy-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3289-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethoxy-4-aminopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2,6-dimethoxypyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyrimidinamine, 2,6-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pyrimidinamine, 2,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethoxypyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIMETHOXY-4-AMINOPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSF4SEX5LP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.